29-Nor-20-oxolupeol
Overview
Description
29-Nor-20-oxolupeol is a natural triterpenoid compound found in several plants, including Impatiens basamina . It has been studied for its various biological activities, including anti-inflammatory and neuroprotective effects . The compound has a molecular formula of C29H48O2 and a molecular weight of 428.69 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 29-Nor-20-oxolupeol can be extracted from natural sources such as Impatiens basamina . The extraction process typically involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification. The process is optimized to ensure high yield and purity, making the compound suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions: 29-Nor-20-oxolupeol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .
Scientific Research Applications
29-Nor-20-oxolupeol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Medicine: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.
Industry: The compound is used in the formulation of various natural products and supplements.
Mechanism of Action
29-Nor-20-oxolupeol exerts its effects by targeting specific molecular pathways. It reduces nitric oxide levels in lipopolysaccharide-activated murine microglial cells with an IC50 of 44.21 µM . The compound interacts with various cellular targets, modulating inflammatory responses and providing neuroprotection .
Comparison with Similar Compounds
29-Nor-20-oxolupeol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Lupeol: Another triterpenoid with anti-inflammatory and anticancer properties.
Lupenone: Known for its anti-inflammatory effects.
Lupeolic Acid: Exhibits anti-inflammatory and anticancer activities.
Lupeol Acetate: Similar to lupeol but with an acetate group, enhancing its biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for research and development.
Properties
IUPAC Name |
1-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-18(30)19-10-13-26(4)16-17-28(6)20(24(19)26)8-9-22-27(5)14-12-23(31)25(2,3)21(27)11-15-29(22,28)7/h19-24,31H,8-17H2,1-7H3/t19-,20+,21-,22+,23-,24+,26+,27-,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXANGLYPFOYKX-XJJQXQETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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